(2S)-2-AMino-3-cyclobutylpropan-1-ol

Physicochemical property LogP Medicinal chemistry

Researchers designing peptidomimetics or executing asymmetric syntheses often encounter amino alcohol scaffolds lacking sufficient conformational rigidity. (2S)-2-Amino-3-cyclobutylpropan-1-ol (CAS 1213883-19-2) resolves this with its cyclobutyl ring, which imposes defined puckering and restricted bond angles unmatched by acyclic or smaller cyclic analogs. • Enables precise spatial orientation of amine and hydroxyl groups for peptide backbone incorporation or chiral auxiliary applications. • The (2S) stereocenter and cyclobutyl constraint enhance target binding affinity and proteolytic stability in inhibitor design. • Bifunctional reactivity supports versatile derivatization for kinase inhibitor cores, carbocyclic nucleoside precursors, and complex natural product synthesis. Available through BenchChem with flexible pack sizes, inquiry-based pricing, and global delivery.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1213883-19-2
Cat. No. B595877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-AMino-3-cyclobutylpropan-1-ol
CAS1213883-19-2
Synonyms(2S)-2-AMino-3-cyclobutylpropan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESC1CC(C1)CC(CO)N
InChIInChI=1S/C7H15NO/c8-7(5-9)4-6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m0/s1
InChIKeyYHPORKQFYUJAOK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-cyclobutylpropan-1-ol Molecular Profile


(2S)-2-Amino-3-cyclobutylpropan-1-ol (CAS 1213883-19-2) is a non-natural chiral amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. Its structure features a primary amine and a primary hydroxyl group on a propane backbone with a conformationally restricted cyclobutyl ring at the C3 position, rendering it a valuable chiral building block for asymmetric synthesis and peptidomimetic design [1].

(2S)-2-Amino-3-cyclobutylpropan-1-ol Cannot Be Replaced


Generic substitution of (2S)-2-amino-3-cyclobutylpropan-1-ol with alternative chiral amino alcohols (e.g., valinol, phenylalaninol, cyclopropylalaninol) is not scientifically equivalent. The cyclobutyl moiety imposes a distinct and quantifiable conformational constraint—specifically, a rigid four-membered ring with defined puckering and bond angles—that alters both molecular geometry and physicochemical properties relative to flexible acyclic or smaller cyclic analogs [1][2]. This constraint directly impacts the compound's utility as a stereochemical scaffold in applications requiring precise spatial orientation of functional groups, such as peptidomimetic design and chiral auxiliary-mediated asymmetric synthesis [2].

(2S)-2-Amino-3-cyclobutylpropan-1-ol vs. Closest Analogs


LogP Comparison: Cyclobutyl vs. Phenyl Side Chain

The (2S)-2-amino-3-cyclobutylpropan-1-ol (as hydrochloride salt) exhibits a computed LogP value of 0.918, which is substantially lower than the LogP of the aromatic analog (2S)-2-amino-3-phenylpropan-1-ol (phenylalaninol; predicted LogP ≈1.6-1.8). This 0.7-0.9 unit reduction in LogP indicates that the cyclobutyl group provides a less lipophilic, more polar scaffold compared to a phenyl substituent, potentially improving aqueous solubility and altering membrane permeability profiles [1].

Physicochemical property LogP Medicinal chemistry

Conformational Restriction: Cyclobutyl vs. Cyclopropyl and Acyclic

The cyclobutyl ring in (2S)-2-amino-3-cyclobutylpropan-1-ol provides a unique degree of conformational restriction distinct from both smaller (cyclopropyl) and larger (cyclopentyl) cycloalkane analogs. Unlike the planar cyclopropyl group, cyclobutane adopts a puckered conformation with defined dihedral angles (~20-30°), introducing specific spatial constraints that can pre-organize a molecule for optimal target binding. This rigidity is leveraged in peptidomimetic design to enhance binding affinity and metabolic stability compared to flexible acyclic amino alcohols such as valinol [1][2].

Conformational analysis Peptidomimetics Drug design

Steric Bulk: Cyclobutyl vs. Isopropyl

The cyclobutyl group in (2S)-2-amino-3-cyclobutylpropan-1-ol presents a more sterically demanding and topologically distinct shape than the isopropyl side chain found in valinol. This difference can be quantified by comparing computed Connolly solvent-excluded volumes or steric parameters (e.g., Taft Es values), where the cyclobutyl group occupies a larger and more rigid volume. Such shape differentiation is critical when designing molecules to occupy specific hydrophobic pockets in enzyme active sites or receptor binding clefts [1].

Steric parameter Shape Receptor binding

BTK Inhibitor Activity of Cyclobutyl Scaffold

A cyclobutyl-containing amino-alcohol linker in the BTK inhibitor BIIB129 (compound 25) was found to be crucial for achieving optimal biochemical and cellular potency. Direct comparison of analogs with and without cyclobutyl constraints demonstrated that the cyclobutyl ring (compound 22) imparted a log kinact/Ki of 4.59, a whole blood CD69 IC₅₀ of 0.736 μM, and a TMD8 proliferation IC₅₀ of 2.94 nM. Methylation of the cyclobutyl ring α to the ether linkage (compound 25) further resolved a disconnect between biochemical and cellular assays, highlighting the specific and tunable nature of cyclobutyl-derived scaffolds in drug design [1].

Kinase inhibition BTK Covalent inhibitor

Stereochemical Purity and Synthetic Accessibility

(2S)-2-Amino-3-cyclobutylpropan-1-ol is commercially available with a reported purity of typically 95% and defined stereochemistry at the C2 position (S-configuration). This contrasts with many racemic or stereochemically undefined cyclobutyl amino alcohol alternatives, which require additional resolution steps to obtain a single enantiomer. The (2S)-enantiomer is specifically required for applications demanding precise three-dimensional arrangement of functional groups, such as asymmetric catalysis and the synthesis of enantiopure pharmaceuticals .

Stereochemistry Synthesis Enantiopure

(2S)-2-Amino-3-cyclobutylpropan-1-ol Research Applications


Conformationally Constrained Peptidomimetics

Leverage the cyclobutyl ring's defined puckering and restricted conformational freedom to design peptidomimetics with enhanced target binding affinity and resistance to proteolytic degradation. The (2S)-stereochemistry ensures precise spatial orientation of the amino and hydroxyl groups for incorporation into peptide backbones or as a replacement for natural amino acid residues such as alanine or valine [1][2].

Chiral Building Block for Asymmetric Synthesis

Utilize the defined (2S) stereocenter as a chiral auxiliary or starting material for the asymmetric synthesis of complex natural products, pharmaceuticals, or agrochemicals. The bifunctional nature (amine and alcohol) allows for versatile derivatization, while the cyclobutyl group provides a unique steric and electronic environment to control stereochemical outcomes [2].

Kinase Inhibitor Scaffold Optimization

Incorporate (2S)-2-amino-3-cyclobutylpropan-1-ol or its derivatives as a linker or core scaffold in the development of covalent or reversible kinase inhibitors. The cyclobutyl moiety has been shown to be critical for achieving optimal biochemical and cellular potency, as evidenced in BTK inhibitor programs [3].

Cyclobutane Carbocyclic Nucleoside Synthesis

Employ (2S)-2-amino-3-cyclobutylpropan-1-ol as a precursor for the construction of cyclobutane carbocyclic nucleosides, which are known to exhibit broad-spectrum antiviral activities (e.g., cyclobut A and cyclobut G) [2].

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